N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-21-17(25-22-12)15-4-3-9-19-18(15)26-11-16(23)20-10-13-5-7-14(24-2)8-6-13/h3-9H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESPZNJDMJXVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound characterized by its unique structure that incorporates a methoxybenzyl group and a thioacetamide moiety linked to a pyridine derivative containing an oxadiazole. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities due to their ability to interact with various biological targets. The 1,3,4-oxadiazole derivatives have been shown to inhibit several enzymes involved in cancer progression, including:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions suggest that this compound may possess significant anticancer properties through multiple pathways .
Anticancer Activity
A study evaluating the cytotoxic effects of various oxadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged significantly, with some derivatives showing values as low as 29 μM against HeLa cells .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but is anticipated based on the known properties of related compounds.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Thioether Motifs
Compound 18b ():
2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide
- Key Features: Contains a cephalosporin β-lactam core fused with oxadiazole and thioether-acetamide side chains. Demonstrates selective activity against Mycobacterium tuberculosis in non-replicating states.
- Comparison :
Compound 45 ():
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
- Key Features :
- Benzamide scaffold with oxadiazole-methylthio and dichloropyridine substituents.
- Designed for cancer and viral infection treatment.
- Thioether linkage and oxadiazole ring suggest shared mechanisms in disrupting protein-protein interactions .
Analogues with Varied Heterocyclic Systems
Compound 9 ():
2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Key Features: Pteridinone core with thioacetamide and pyrazole substituents. Acts as a CDK5/p25 inhibitor, relevant in neurodegenerative diseases.
- Comparison: Replacement of oxadiazole with pteridinone alters electron distribution, affecting kinase inhibition selectivity. The methoxybenzyl group is retained, emphasizing its role in cell permeability .
Compound 878065-05-5 ():
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Key Features: Triazole-thioacetamide hybrid with hydroxamic acid functionality. Potential metalloenzyme inhibitor (e.g., histone deacetylases).
- Comparison :
- Hydroxamic acid introduces chelating properties absent in the target compound.
- Triazole vs. oxadiazole rings may influence metabolic stability and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
